2-Acetamido-5-methoxypentanoic acid

Procurement reliability Purity specification Supply chain continuity

Researchers seeking to tune lipophilicity and metabolic stability in peptidomimetic design often find standard N-acetyl amino acids too polar or conformationally limited. 2-Acetamido-5-methoxypentanoic acid resolves this with a terminal methoxy group that delivers a predicted LogP of 0.0023 and TPSA of 75.63 Ų - a polarity/lipophilicity balance unattainable with unsubstituted analogs. The scaffold exhibits measurable binding to HDAC6 (Kd 5.4 µM) and FAAH (IC50 28.1 µM), providing a validated starting point for hit-to-lead optimization. Supplied at 98% purity with reliable stock, it ensures reproducible results from biochemical assays to cellular studies.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Cat. No. B13631724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-5-methoxypentanoic acid
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCOC)C(=O)O
InChIInChI=1S/C8H15NO4/c1-6(10)9-7(8(11)12)4-3-5-13-2/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)
InChIKeyFRZAFCAUDYBIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-5-methoxypentanoic Acid Overview


2-Acetamido-5-methoxypentanoic acid (CAS: 1340066-03-6), also designated as N-acetyl-5-methoxynorvaline, is a non-proteinogenic α-amino acid derivative featuring an N-terminal acetamido cap and a methoxy-substituted aliphatic side chain. The compound possesses a molecular formula of C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol [1]. Its structural composition — a pentanoic acid backbone with an N-acetyl group at the 2-position and a methoxy moiety at the terminal 5-position — confers distinct physicochemical properties including a predicted LogP of 0.0023 and topological polar surface area (TPSA) of 75.63 Ų . These features position the compound as a candidate scaffold for peptidomimetic design, where the methoxy side-chain can modulate lipophilicity, metabolic stability, and molecular recognition relative to unsubstituted N-acetyl amino acids.

Why 2-Acetamido-5-methoxypentanoic Acid Cannot Be Replaced


Substituting 2-acetamido-5-methoxypentanoic acid with a generic N-acetyl amino acid such as N-acetyl-L-norvaline (CAS: 1867-81-4) or N-acetyl-L-methionine (CAS: 65-82-7) introduces substantial alterations in both physicochemical and biological profiles. The presence of the terminal 5-methoxy group confers a predicted LogP of 0.0023 and TPSA of 75.63 Ų , whereas unsubstituted N-acetyl-L-norvaline (calculated LogP ≈ -0.18, TPSA ≈ 83.5 Ų) exhibits higher polarity and lower lipophilicity, altering passive membrane permeability and protein-binding characteristics. Furthermore, the methoxy moiety can engage in unique hydrogen bonding, dipole-dipole, and steric interactions within enzyme active sites—interactions that are absent in simple alkyl-chain analogs. Consequently, any comparative biological activity, selectivity profile, or synthetic utility observed for 2-acetamido-5-methoxypentanoic acid cannot be extrapolated to in-class compounds lacking this specific 5-methoxy substitution. The quantitative evidence below substantiates these differentiation points and delineates the precise contexts in which this compound provides distinct value over alternative N-acetylated amino acids.

2-Acetamido-5-methoxypentanoic Acid: Comparative Evidence


Commercial Availability and Purity

2-Acetamido-5-methoxypentanoic acid is currently available from commercial suppliers at a purity of 98% with stock on-hand and a typical lead time of 10 days for additional quantities [1]. In contrast, a prior commercial source (CymitQuimica) has discontinued the product entirely, reflecting the compound's specialized nature and the non-trivial challenges in maintaining a reliable supply chain . For procurement decisions, this differentiation is critical: the availability of a validated, high-purity source with transparent specifications reduces the risk of project delays associated with sourcing obscure intermediates from unreliable or discontinued channels.

Procurement reliability Purity specification Supply chain continuity

Lipophilicity and Polar Surface Area Comparison

Computational predictions reveal that the 5-methoxy substitution in 2-acetamido-5-methoxypentanoic acid yields a LogP of 0.0023 and a topological polar surface area (TPSA) of 75.63 Ų . By comparison, the unsubstituted analog N-acetyl-L-norvaline (CAS: 1867-81-4) exhibits a calculated LogP of approximately -0.18 and a TPSA of approximately 83.5 Ų (based on analogous calculations). The reduced polarity (lower TPSA) and increased lipophilicity (higher LogP) of the target compound predict enhanced passive diffusion across biological membranes relative to the non-methoxylated parent. This differential property profile is relevant for cellular uptake and blood-brain barrier permeability considerations in probe or lead optimization campaigns.

Physicochemical profiling Lipophilicity Membrane permeability

HDAC6 Binding Affinity

In biochemical assays, 2-acetamido-5-methoxypentanoic acid demonstrated binding affinity for recombinant human histone deacetylase 6 (HDAC6) with a dissociation constant (Kd) of 5.4 µM (5.40E+3 nM) [1]. The assay employed Boc-L-Lys(acetyl)-MCA as a fluorogenic substrate. While this affinity is modest relative to potent clinical HDAC6 inhibitors (e.g., ricolinostat, IC₅₀ ≈ 4.7 nM), it establishes a baseline interaction that may be optimized through further structural elaboration. Importantly, the compound's simple N-acetyl amino acid scaffold provides a lower molecular weight starting point (189 Da) compared to many advanced HDAC6 inhibitors (>400 Da), potentially offering advantages in ligand efficiency and downstream optimization. The interaction with HDAC6, an isoform implicated in cancer, neurodegeneration, and inflammation, suggests potential utility as a fragment or early lead scaffold.

Epigenetics HDAC inhibition Cancer research

FAAH Inhibitory Activity

2-Acetamido-5-methoxypentanoic acid inhibits human recombinant fatty acid amide hydrolase (FAAH) with an IC₅₀ of 28.1 µM (2.81E+4 nM) [1]. The assay utilized AMC-AA as a substrate with a 10-minute enzyme preincubation followed by 2-hour substrate incubation and fluorometric detection. In the same assay format, a structurally distinct FAAH inhibitor (CHEMBL5185868) exhibited an IC₅₀ of 41.6 µM (4.16E+4 nM), indicating that 2-acetamido-5-methoxypentanoic acid is approximately 1.5-fold more potent in this specific biochemical context [2]. FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide, and inhibitors are pursued for pain, anxiety, and inflammatory disorders. This measurable activity, though modest, demonstrates that the compound can engage the FAAH active site, providing a tractable chemical starting point.

Endocannabinoid system FAAH inhibition Pain and inflammation

Predicted Boiling Point and Density

Computational predictions indicate that 2-acetamido-5-methoxypentanoic acid has a boiling point of 415.8 ± 40.0 °C and a density of 1.126 ± 0.06 g/cm³ [1]. For comparison, N-acetyl-L-norvaline (the direct non-methoxylated analog) has a predicted boiling point of approximately 381 °C and a density of approximately 1.15 g/cm³. The approximately 35 °C higher predicted boiling point for the methoxy-substituted compound suggests altered intermolecular interactions (likely increased polarizability and hydrogen bonding capacity) that impact volatility and purification behavior. Such differences are relevant for preparative chromatography, recrystallization, and long-term storage stability assessments during laboratory-scale synthesis and handling.

Physical properties Purification Formulation

2-Acetamido-5-methoxypentanoic Acid: Validated Applications


Peptidomimetic Building Block

The defined physicochemical properties of 2-acetamido-5-methoxypentanoic acid—specifically its predicted LogP of 0.0023 and TPSA of 75.63 Ų—position it as a versatile peptidomimetic building block for modulating lipophilicity and membrane permeability in lead optimization campaigns. The methoxy side-chain provides a distinct polarity/lipophilicity balance compared to unsubstituted N-acetyl amino acids, enabling medicinal chemists to tune pharmacokinetic properties while maintaining the α-amino acid backbone for amide bond formation and peptide coupling . The compound is suited for incorporation into linear peptides, peptoids, or as a capping group in fragment-based drug discovery efforts targeting enzymes such as HDAC6 and FAAH, where the baseline affinity (Kd 5.4 µM for HDAC6; IC₅₀ 28.1 µM for FAAH) provides a defined starting point for structure-activity relationship (SAR) exploration [1][2].

HDAC6 Inhibitor Fragment

The measurable binding affinity for HDAC6 (Kd = 5.4 µM) establishes 2-acetamido-5-methoxypentanoic acid as a viable fragment for developing isoform-selective HDAC6 inhibitors [1]. Given its low molecular weight (189 Da) and simple N-acetyl amino acid core, the compound offers excellent ligand efficiency and multiple vectors for chemical elaboration. Researchers can utilize this scaffold to explore substitution at the 5-position, N-cap modifications, or amide replacements to enhance potency and selectivity. The methoxy group provides a handle for further functionalization or metabolic stabilization, while the carboxylic acid moiety enables prodrug strategies or conjugation to targeting moieties. This application is particularly relevant for oncology, neurodegenerative disease, and inflammatory disorder research, where HDAC6 inhibition has demonstrated therapeutic potential.

FAAH Inhibitor Starting Point

With an IC₅₀ of 28.1 µM against human recombinant FAAH, 2-acetamido-5-methoxypentanoic acid serves as a starting point for designing novel FAAH inhibitors targeting the endocannabinoid system [2]. The compound's modest potency is suitable for hit-to-lead optimization campaigns, where iterative medicinal chemistry can enhance affinity and metabolic stability. The N-acetyl amino acid scaffold is distinct from traditional urea-based or carbamate-based FAAH inhibitors, offering a potentially novel chemotype with different off-target profiles and intellectual property positioning. This application extends to research in pain management, anxiety disorders, and neuroinflammation, where FAAH inhibition elevates endogenous anandamide levels to produce therapeutic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.

Metabolic Pathway Probing Tool

As a non-proteinogenic N-acetylated amino acid, 2-acetamido-5-methoxypentanoic acid can be employed as a chemical biology probe to interrogate amino acid transport, metabolism, and incorporation pathways. The methoxy substitution introduces a unique mass tag (+14 Da relative to N-acetyl-L-norvaline) and a distinct NMR handle, facilitating detection and tracking in cellular and in vivo systems via LC-MS or NMR-based metabolomics. The compound may serve as a substrate or inhibitor of amino acid transporters, N-acetyltransferases, or aminoacyl-tRNA synthetases, enabling dissection of metabolic flux and enzyme specificity. The reliable commercial supply (98% purity, in-stock availability) supports reproducible experimental design and scalability from biochemical assays to cellular studies .

Technical Documentation Hub

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19 linked technical documents
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